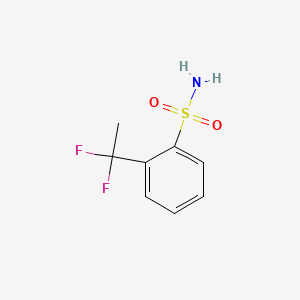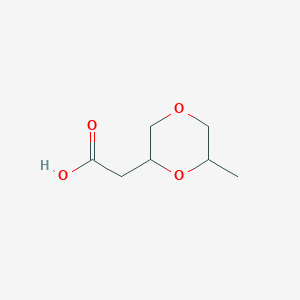
Tert-butyl 4-(pyridine-2-amido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(pyridine-2-amido)benzoate: is a chemical compound with significant potential in various scientific research fields. It is known for its unique structural characteristics and versatile properties, making it a valuable compound in drug development, catalysis, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate can be achieved through various methods. One common approach involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. This method uses isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-(pyridine-2-amido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed: The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 4-(pyridine-2-amido)benzoate is used as an intermediate in the synthesis of other compounds.
Biology: In biological research, this compound is studied for its potential as a building block for biologically active molecules. It may be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: Its unique properties make it a valuable candidate for creating new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in catalysis and material sciences. Its versatile properties enable its use in various industrial processes, including the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(pyridine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: An intermediate for the preparation of antiviral protease inhibitors.
Tert-butyl 4-(2-amino-ethyl)-benzoate: A related compound with different functional groups and applications.
Uniqueness: Tert-butyl 4-(pyridine-2-amido)benzoate stands out due to its unique structural characteristics, which confer specific properties and reactivity.
Eigenschaften
Molekularformel |
C17H18N2O3 |
|---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
tert-butyl 4-(pyridine-2-carbonylamino)benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)12-7-9-13(10-8-12)19-15(20)14-6-4-5-11-18-14/h4-11H,1-3H3,(H,19,20) |
InChI-Schlüssel |
WWGGJGGMKHXDQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)






![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)
![N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)
